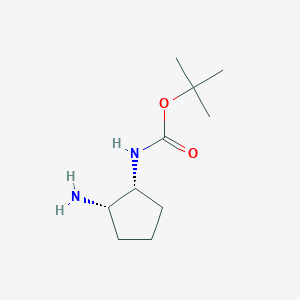

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDIBGWURAVIH-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593817 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721395-15-9, 365996-19-6 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate (CAS 445479-01-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate is a chiral diamine building block of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopentyl scaffold, combined with the stereochemically defined vicinal amino groups, makes it a valuable component for the synthesis of complex molecular architectures. One amino group is protected with a tert-butyloxycarbonyl (Boc) group, allowing for orthogonal functionalization, a key feature in multi-step organic synthesis. Chiral vicinal diamines are crucial structural motifs in a variety of biologically active compounds and are often employed as scaffolds for the development of chiral ligands and catalysts. The carbamate moiety itself is a key structural feature in many approved drugs, valued for its chemical stability and ability to act as a bioisostere for peptide bonds.[1][2]

This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 445479-01-6 | Alchem Pharmtech[3] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | Advanced ChemBlocks[4] |

| Molecular Weight | 200.28 g/mol | Advanced ChemBlocks[4] |

| IUPAC Name | tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate | Advanced ChemBlocks[4] |

| Boiling Point (Predicted) | 304.2 ± 31.0 °C | --- |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | --- |

| Purity | Typically ≥97% | Advanced ChemBlocks[4] |

Synthesis and Experimental Protocols

A practical and efficient synthesis for both enantiomers of trans-tert-butyl-2-aminocyclopentylcarbamate has been reported, providing multigram quantities without the need for chromatography. The key steps involve the opening of a tosyl-activated cyclopentene aziridine followed by optical resolution.[5]

Synthesis of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate

While the full experimental details from the primary literature are not publicly available, the general synthetic approach is outlined below. This would typically involve the reaction of cyclopentene with a nitrogen source to form an aziridine, which is then opened with an amine surrogate, followed by Boc protection.

Optical Resolution

The resolution of the racemic mixture is achieved using 10-camphorsulfonic acid (CSA).[5] This acid-base chemistry with a chiral acid is a standard method for separating enantiomers of chiral amines.

Note: Detailed experimental procedures with precise quantities of reagents, reaction times, temperatures, and work-up procedures would need to be sourced from the full text of the cited scientific literature (e.g., J. Org. Chem. 2006, 71, 22, 8655–8657) or developed in the laboratory.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the protons of the cyclopentyl ring, the methine protons adjacent to the amino and carbamate groups, the NH and NH₂ protons, and a characteristic singlet for the tert-butyl group of the Boc protecting group.

-

¹³C NMR: Resonances for the five carbons of the cyclopentyl ring, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be expected, along with characteristic fragmentation patterns.

Vendors of this compound may provide compound-specific certificates of analysis with this data upon request.[4]

Applications in Drug Discovery

This compound serves as a valuable chiral building block in drug discovery. Its utility stems from the following features:

-

Chiral Scaffold: The rigid, stereochemically defined cyclopentane ring provides a well-defined three-dimensional structure, which is essential for creating molecules with high specificity for biological targets.

-

Orthogonal Protection: The Boc-protected amine allows for selective deprotection and further functionalization, enabling the synthesis of diverse libraries of compounds from a common intermediate.

-

Peptide Nucleic Acid (PNA) Backbone: This compound has potential utility as a modified backbone unit for peptide nucleic acids, which are synthetic analogs of DNA and RNA with applications in diagnostics and therapeutics.[5]

Logical Workflow for Utilizing the Chiral Scaffold

The following diagram illustrates a generalized workflow for the use of this compound in a drug discovery program.

Caption: Generalized workflow for the use of the chiral diamine in drug discovery.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis and medicinal chemistry. Its well-defined stereochemistry and orthogonal protecting group strategy make it an attractive starting material for the creation of novel and complex molecules with the potential for biological activity. While detailed experimental data on its biological effects and specific applications are currently limited in the public domain, its structural features suggest significant potential for use in the development of new therapeutics, particularly as a scaffold for chiral ligands and in the synthesis of PNA analogs. Further research into the biological activity of derivatives of this compound is warranted.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate 97% | CAS: 445479-01-6 | AChemBlock [achemblock.com]

- 5. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (1R,2S)-N-Boc-1,2-diaminocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-N-Boc-1,2-diaminocyclopentane, with the CAS number 721395-15-9, is a chiral diamine building block of significant interest in medicinal chemistry and drug development. The presence of a Boc-protected amine at one stereocenter and a free primary amine at the adjacent stereocenter allows for selective functionalization, making it a valuable synthon for the construction of complex molecular architectures. Its rigid cyclopentane scaffold can impart conformational constraint in peptidomimetics and other bioactive molecules. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Core Properties

The physical and chemical properties of (1R,2S)-N-Boc-1,2-diaminocyclopentane are summarized below. It is important to note that while some data is available, specific experimental values for properties such as melting point and optical rotation for this particular stereoisomer are not widely reported in publicly available literature. For comparative purposes, data for the more commonly cited (1R,2R) isomer is included where available and clearly noted.

Table 1: Physicochemical Properties of N-Boc-1,2-diaminocyclopentane Isomers

| Property | (1R,2S)-N-Boc-1,2-diaminocyclopentane | (1R,2R)-N-Boc-1,2-diaminocyclopentane (for comparison) |

| CAS Number | 721395-15-9 | 1016971-66-6 |

| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol | 200.28 g/mol |

| Appearance | Solid | White to off-white powder |

| Melting Point | Not available | Not widely reported |

| Boiling Point | 305.8 °C at 760 mmHg | Not available |

| Density | 1.09 g/cm³ | Not available |

| Optical Rotation | Not available | [α]D = -14 ± 4° (c = 1 in 1 M HCl) |

| Refractive Index | 1.473 | Not available |

| Purity | ≥95% | ≥97.5% (GC) |

Note: Data for the (1R,2S) isomer is sourced from supplier information and may be predicted rather than experimentally determined. Data for the (1R,2R) isomer is provided for context and is sourced from various chemical suppliers.

Spectroscopic Data:

Experimental Protocols

The following protocols are based on general methods for the synthesis of N-Boc protected diamines and can be adapted for the specific synthesis of (1R,2S)-N-Boc-1,2-diaminocyclopentane.

Protocol 1: Synthesis of (1R,2S)-N-Boc-1,2-diaminocyclopentane

This protocol describes a general method for the mono-Boc protection of a diamine, which can be applied to (1R,2S)-1,2-diaminocyclopentane.

Materials:

-

(1R,2S)-1,2-diaminocyclopentane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolution: Dissolve (1R,2S)-1,2-diaminocyclopentane (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents) in DCM to the stirred solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting diamine is consumed.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (1R,2S)-N-Boc-1,2-diaminocyclopentane.

Protocol 2: Application in Peptide Synthesis - Amide Bond Formation

This protocol outlines a general procedure for coupling a carboxylic acid to the free amine of (1R,2S)-N-Boc-1,2-diaminocyclopentane.

Materials:

-

(1R,2S)-N-Boc-1,2-diaminocyclopentane

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Lithium chloride (LiCl) (optional, to improve solubility)

Procedure:

-

Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HOBt or HOAt (1.1 equivalents) in anhydrous DMF or DCM. Cool the solution to 0 °C. Add DCC or EDC (1.1 equivalents) and stir the mixture for 30 minutes at 0 °C to form the active ester.

-

Coupling Reaction: In a separate flask, dissolve (1R,2S)-N-Boc-1,2-diaminocyclopentane (1.1 equivalents) and DIPEA (1.5 equivalents) in anhydrous DMF or DCM. Add the pre-activated carboxylic acid solution dropwise to this flask at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Signaling Pathways and Experimental Workflows

The primary utility of (1R,2S)-N-Boc-1,2-diaminocyclopentane is in chemical synthesis rather than direct interaction with biological signaling pathways. Its incorporation into larger molecules, however, can influence their interaction with such pathways. The following diagrams illustrate the logical workflow of its synthesis and subsequent use.

Caption: Synthetic workflow for the preparation of (1R,2S)-N-Boc-1,2-diaminocyclopentane.

Caption: Experimental workflow for amide bond formation using (1R,2S)-N-Boc-1,2-diaminocyclopentane.

Applications in Drug Development

The unique stereochemistry and functional group arrangement of (1R,2S)-N-Boc-1,2-diaminocyclopentane make it a valuable building block in the design of novel therapeutics.

-

Peptidomimetics: The cyclopentane ring serves as a rigid scaffold to mimic peptide beta-turns or other secondary structures. This can lead to compounds with improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.

-

Chiral Ligands: The diamine functionality can be further elaborated to create chiral ligands for asymmetric catalysis. These ligands can be crucial in the stereoselective synthesis of chiral drug intermediates.

-

Enzyme Inhibitors: The constrained conformation of the cyclopentane ring can be exploited to design potent and selective enzyme inhibitors by positioning key interacting functional groups in a specific orientation to fit into an enzyme's active site.

Conclusion

(1R,2S)-N-Boc-1,2-diaminocyclopentane is a versatile chiral building block with significant potential in synthetic and medicinal chemistry. While comprehensive physical and spectroscopic data for this specific isomer is not as readily available as for its (1R,2R) counterpart, its utility in the construction of complex, stereochemically defined molecules is clear. The provided protocols offer a starting point for its synthesis and application in the development of novel chemical entities for drug discovery and other scientific endeavors. Further experimental characterization of this compound is warranted to fully elucidate its properties and expand its applications.

An In-depth Technical Guide to the Stereochemistry of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. This document details the synthesis of the racemic compound, its chiral resolution to isolate the desired (1R,2S)-enantiomer, and a summary of its analytical characterization. Furthermore, it explores the application of this molecule, particularly as a scaffold for chiral ligands and as a component in peptide nucleic acids (PNAs), highlighting its importance in the development of novel therapeutics. Detailed experimental protocols for synthesis, resolution, and analysis are provided to facilitate its practical application in a research and development setting.

Introduction

The precise control of stereochemistry is a cornerstone of modern drug design and development. Chiral molecules often exhibit enantiomer-specific biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. This compound is a valuable chiral diamine surrogate, where one amino group is protected by a tert-butyloxycarbonyl (Boc) group. The defined stereochemistry of the two amino groups on the cyclopentane ring makes it a crucial component for the synthesis of complex chiral molecules, including chiral ligands for asymmetric catalysis and modified backbones for peptide nucleic acids (PNAs).[1] This guide will focus on the synthesis, resolution, and stereochemical characterization of the (1R,2S)-enantiomer.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound involves the synthesis of the racemic trans-diastereomer followed by chiral resolution. A practical and efficient method has been reported that provides access to both enantiomers in multigram quantities without the need for chromatography.[1]

Synthesis of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate

The synthesis of the racemic compound is achieved via the opening of a tosyl-activated cyclopentene aziridine. This method provides the trans-diastereomer as the major product.

Chiral Resolution using 10-Camphorsulfonic Acid

The resolution of the racemic trans-tert-butyl-2-aminocyclopentylcarbamate is accomplished through the formation of diastereomeric salts with a chiral resolving agent, such as 10-camphorsulfonic acid (CSA).[1] The differential solubility of the resulting diastereomeric salts allows for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution

A detailed experimental protocol for the resolution of racemic trans-tert-butyl-2-aminocyclopentylcarbamate with (1S)-(+)-10-camphorsulfonic acid is provided in the appendix. The general workflow is depicted in the following diagram.

Caption: Workflow for the chiral resolution of racemic trans-tert-butyl-2-aminocyclopentylcarbamate.

Stereochemical Characterization

The absolute stereochemistry and enantiomeric purity of this compound are confirmed through a combination of analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of a Boc-protected amine is characterized by a prominent singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The protons on the cyclopentane ring will exhibit complex multiplets, and the chemical shifts of the protons attached to the carbons bearing the amino and carbamate groups will be influenced by the stereochemistry.

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group at around 80 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm. The chemical shifts of the cyclopentyl carbons will also be indicative of the trans-stereochemistry.

Mass Spectrometry (MS): The mass spectrum of the compound would be expected to show a molecular ion peak corresponding to its molecular weight (200.28 g/mol ).

Quantitative Data

The following table summarizes the key quantitative data for this compound. Note: Specific experimental values for specific rotation and enantiomeric excess are highly dependent on the specific experimental conditions and should be determined empirically.

| Parameter | Value | Method |

| Molecular Formula | C₁₀H₂₀N₂O₂ | - |

| Molecular Weight | 200.28 g/mol | - |

| Specific Rotation ([α]_D) | To be determined experimentally | Polarimetry |

| Enantiomeric Excess (ee) | >98% (achievable) | Chiral HPLC |

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

A general protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is provided in the appendix. The selection of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers. Polysaccharide-based CSPs are often effective for the resolution of chiral amines and their derivatives.

Caption: General workflow for the determination of enantiomeric excess by chiral HPLC.

Applications in Drug Development

This compound serves as a versatile chiral building block in drug discovery and development.

Chiral Ligands for Asymmetric Catalysis

The two distinct amino functionalities, one protected and one free, allow for selective modification, making it an ideal scaffold for the synthesis of C2-symmetric and other chiral ligands. These ligands can be used in transition-metal-catalyzed asymmetric reactions to produce enantiomerically enriched products, which are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Peptide Nucleic Acids (PNAs)

Peptide nucleic acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain. The conformational rigidity and defined stereochemistry of the cyclopentane ring in this compound make it an excellent monomer for incorporation into PNA backbones. This modification can pre-organize the PNA strand, potentially enhancing its binding affinity and specificity to target DNA or RNA sequences. This is of significant interest for the development of antisense and antigene therapies.

Signaling Pathway Context: PNA in Antisense Therapy

The following diagram illustrates the conceptual pathway of how a PNA incorporating the (1R,2S)-2-aminocyclopentyl moiety could function in an antisense therapeutic strategy.

Caption: Conceptual diagram of a Peptide Nucleic Acid (PNA) in an antisense therapeutic strategy.

Conclusion

This compound is a stereochemically defined and valuable building block for the synthesis of complex chiral molecules with significant potential in drug development. The practical synthesis and resolution protocol make this compound accessible for research and larger-scale applications. Its utility in constructing chiral ligands and modifying peptide nucleic acids underscores its importance in advancing asymmetric synthesis and gene-targeting therapies. This guide provides the foundational knowledge and experimental guidance for researchers and scientists to effectively utilize this important chiral intermediate in their drug discovery and development endeavors.

Appendix: Detailed Experimental Protocols

A.1 Synthesis of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate

This protocol is adapted from J. Org. Chem. 2006, 71, 22, 8655-8657.[1]

A detailed, step-by-step procedure for the synthesis of the racemic compound from cyclopentene oxide would be provided here, including reagents, stoichiometry, reaction conditions, work-up, and purification.

A.2 Chiral Resolution of Racemic trans-tert-Butyl-2-aminocyclopentylcarbamate

This protocol is adapted from J. Org. Chem. 2006, 71, 22, 8655-8657.[1]

A detailed, step-by-step procedure for the resolution of the racemic mixture using (1S)-(+)-10-camphorsulfonic acid would be provided here, including the choice of solvent, crystallization conditions, and isolation of the diastereomeric salts. This would be followed by the procedure to liberate the free amine from the resolved salt.

A.3 Chiral HPLC Method for the Determination of Enantiomeric Excess

A representative method for the chiral HPLC analysis would be detailed here. This would include:

-

Column: A specific chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak® AD-H or similar).

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations (e.g., a mixture of hexane and isopropanol with a small amount of an amine additive like diethylamine).

-

Flow Rate: A standard flow rate (e.g., 1.0 mL/min).

-

Detection: UV detection at an appropriate wavelength.

-

Sample Preparation: Instructions for dissolving the sample in the mobile phase.

-

Data Analysis: Calculation of the enantiomeric excess from the peak areas of the two enantiomers.

References

Spectroscopic Data of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate is a chiral diamine derivative of significant interest in medicinal chemistry and drug development. Its rigid cyclopentyl scaffold and the presence of both a primary amine and a Boc-protected amine make it a valuable building block for the synthesis of various biologically active molecules, including enzyme inhibitors and ligands for G-protein coupled receptors. The precise stereochemical arrangement of the amino groups is crucial for its specific interactions with biological targets. Accurate and comprehensive spectroscopic data is therefore essential for its unambiguous identification, purity assessment, and quality control during synthesis and downstream applications.

This technical guide provides a summary of the available spectroscopic data for this compound. However, a comprehensive search of publicly accessible scientific databases and literature did not yield experimentally determined spectra (NMR, IR, MS) for this specific compound. The data presented herein is based on predicted values and information available for its racemic mixture, rel-tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate (CAS Number: 365996-19-6). Spectroscopic properties of enantiomers in an achiral environment are identical to their racemate.

Spectroscopic Data Summary

Due to the lack of publicly available experimental spectra for this compound, the following tables are currently unpopulated. Should this data become available, it will be presented in the structured format below.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| Data not available |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not available in the public domain. However, the following sections outline general methodologies that are typically employed for the spectroscopic analysis of small organic molecules of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Instrument Setup: The NMR spectrometer (typically operating at a frequency of 300 MHz or higher for detailed structural analysis) is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a common technique for identifying the functional groups present in a molecule. A typical protocol for a solid sample is as follows:

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the infrared spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of an acid (e.g., formic acid) to promote protonation.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and the mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Synthesis of Chiral 1,2-Diaminocyclopentane Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 1,2-diaminocyclopentane scaffolds are privileged structures in medicinal chemistry and asymmetric catalysis due to their rigid conformational properties and the stereochemically defined orientation of their amino functionalities. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure cis- and trans-1,2-diaminocyclopentane derivatives. It details various methodologies, including asymmetric synthesis, resolution of racemic mixtures, and diastereoselective approaches. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and chiral ligands.

Introduction

Vicinal diamines are crucial building blocks in the synthesis of a wide range of biologically active molecules and chiral ligands for asymmetric catalysis.[1][2] Among these, the chiral 1,2-diaminocyclopentane core has garnered significant interest. Its rigid five-membered ring structure provides a well-defined conformational scaffold, which is advantageous for creating ligands for asymmetric metal catalysis and for designing small molecule therapeutics that can achieve specific and high-affinity interactions with biological targets.[3] The stereochemistry of the two amino groups, being either cis or trans, profoundly influences the three-dimensional shape of the molecule and its derivatives, making stereocontrolled synthesis a critical aspect of its chemistry.

This guide will explore the primary methods for the synthesis of chiral 1,2-diaminocyclopentane scaffolds, with a focus on providing practical experimental details and comparative data.

Synthetic Strategies

The synthesis of chiral 1,2-diaminocyclopentane can be broadly categorized into three main approaches:

-

Asymmetric Synthesis: This involves the creation of the chiral centers with the desired stereochemistry from achiral or prochiral starting materials using chiral catalysts or auxiliaries.

-

Resolution of Racemates: This classic approach involves the separation of a racemic mixture of the diamine into its constituent enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent.

-

Diastereoselective Synthesis: This method focuses on controlling the relative stereochemistry of the two amino groups, typically to favor the formation of either the cis or trans isomer.

Asymmetric Synthesis

Recent advances in catalysis have enabled the direct asymmetric synthesis of cyclic 1,2-diamines. One notable strategy is the catalytic asymmetric diamination of cyclic olefins, although this remains a challenging transformation. A more common approach involves the asymmetric functionalization of a cyclopentane precursor.

A powerful method for the asymmetric synthesis of 1,2-diamines involves the ring-opening of meso-aziridines with nitrogen nucleophiles, catalyzed by a chiral complex. While not directly applied to a cyclopentene-derived aziridine in the provided search results, this strategy is a principal method for obtaining chiral 1,2-diamines.[1]

Resolution of Racemic 1,2-Diaminocyclopentane

The resolution of racemic trans-1,2-diaminocyclopentane is a well-established and efficient method for obtaining the enantiomerically pure diamine. This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral acid, most commonly tartaric acid.[4][5] The principle relies on the different solubilities of the two diastereomeric salts.

Logical Workflow for Chiral Resolution:

Caption: Workflow for the chiral resolution of racemic trans-1,2-diaminocyclopentane.

Diastereoselective Synthesis

The relative stereochemistry of the two amino groups (cis or trans) can be controlled through various diastereoselective reactions.

A highly diastereoselective method for synthesizing cis-cyclopentane-1,2-diamine derivatives involves an organophotoredox-catalyzed [3+2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides.[6][7] This reaction proceeds with high diastereoselectivity, exclusively forming the cis isomer.

Experimental Workflow for cis-Diamine Synthesis:

Caption: Organophotoredox-catalyzed synthesis of cis-1,2-diaminocyclopentane derivatives.

The synthesis of trans-1,2-diamines can be achieved through the sequential opening of a cyclic epoxide followed by the formation and opening of an aziridinium ion. For a cyclopentane system, this would start from cyclopentene oxide. The initial epoxide opening with an amine establishes the trans stereochemistry of the resulting amino alcohol. Subsequent conversion of the alcohol to a leaving group and intramolecular cyclization forms an aziridinium ion, which is then opened by a nucleophilic amine, again proceeding with inversion of configuration to maintain the overall trans relationship.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of chiral 1,2-diaminocyclopentane and its analogs.

Table 1: Chiral Resolution of trans-1,2-Diaminocyclohexane (as an analogue)

| Resolving Agent | Diastereomer Yield | Enantiomeric Excess (e.e.) | Reference |

| L-(+)-Tartaric acid | 90% (for the (R,R)-salt) | >99% after recrystallization | [4][5] |

| D-(-)-Tartaric acid | 90% (for the (S,S)-salt) | >99% after recrystallization | [4][5] |

Table 2: Diastereoselective Synthesis of cis-1,2-Diaminocyclopentane Derivatives

| Substrates | Catalyst System | Diastereomeric Ratio (d.r.) | Yield | Reference |

| N-aryl cyclopropylamines + N-vinylphthalimides | Eosin Y / BINOL-derived phosphoric acid | >20:1 (cis:trans) | Good to excellent | [6][7] |

Experimental Protocols

Protocol for Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane (Adaptable for Diaminocyclopentane)

This protocol is for the resolution of the cyclohexane analogue but provides a solid foundation for resolving racemic trans-1,2-diaminocyclopentane.[4][5]

-

Preparation of the Tartaric Acid Solution: In a suitable flask, dissolve one equivalent of L-(+)-tartaric acid in a minimal amount of hot distilled water with stirring.

-

Formation of Diastereomeric Salts: Slowly add a solution of one equivalent of racemic trans-1,2-diaminocyclopentane to the hot tartaric acid solution. A precipitate should form.

-

Fractional Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

-

Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold water, followed by cold methanol.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a concentrated aqueous solution of sodium hydroxide until the salt dissolves and the free diamine separates as an oil or solid.

-

Extraction and Purification: Extract the free diamine with a suitable organic solvent (e.g., dichloromethane or ether). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.

-

Recrystallization (Optional): For higher enantiomeric purity, the diastereomeric salt can be recrystallized from a suitable solvent before treatment with base.

General Protocol for the Diastereoselective Synthesis of cis-Cyclopentane-1,2-diamine Derivatives

This protocol is based on the organophotoredox-catalyzed [3+2] cycloaddition.[6][7]

-

Reaction Setup: To an oven-dried reaction vessel, add the N-aryl cyclopropylamine (1.0 equiv.), N-vinylphthalimide (1.2 equiv.), Eosin Y (1-2 mol%), the chiral BINOL-derived phosphoric acid (5-10 mol%), and triethylamine (Et₃N) as an additive.

-

Solvent and Degassing: Add the appropriate solvent (e.g., acetonitrile or dichloromethane) and degas the mixture.

-

Photocatalysis: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cis-cyclopentane-1,2-diamine derivative.

Applications in Drug Development

Chiral 1,2-diaminocyclopentane scaffolds are integral to the development of new therapeutic agents. Their rigid structure allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. For instance, derivatives of chiral 1,2-diamines are used as key intermediates in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Signaling Pathway Implication (Hypothetical):

A drug candidate incorporating a chiral 1,2-diaminocyclopentane scaffold could be designed to inhibit a specific kinase involved in a cancer signaling pathway. The diamine core would serve as a rigid scaffold to orient a heterocyclic moiety for ATP-competitive binding and a side chain to interact with a specific allosteric pocket, thereby achieving high potency and selectivity.

Caption: Inhibition of a kinase signaling pathway by a drug containing a chiral 1,2-diaminocyclopentane scaffold.

Conclusion

The synthesis of chiral 1,2-diaminocyclopentane scaffolds offers a diverse set of challenges and opportunities for synthetic chemists. While classical resolution of racemates remains a robust and scalable method for the trans isomer, modern asymmetric and diastereoselective methods provide elegant and efficient routes to both cis and trans derivatives. The continued development of novel synthetic strategies for these valuable building blocks will undoubtedly accelerate the discovery of new chiral ligands and potent therapeutic agents. This guide provides a foundational understanding of the key synthetic approaches and practical considerations for researchers in the field.

References

- 1. rua.ua.es [rua.ua.es]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrj.org [chemrj.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 7. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

The Strategic Role of Substituted Cycloalkylamines in Kinase Inhibition: A Technical Guide Focused on the Abrocitinib Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, chiral scaffolds that offer precise three-dimensional orientation of functional groups are invaluable. While the specific building block, tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate, is a recognized chiral synthon, this technical guide focuses on its close structural analog, a cis-1,3-aminocyclobutyl moiety, which is the cornerstone of the potent and selective Janus Kinase 1 (JAK1) inhibitor, Abrocitinib (PF-04965842) . The development of Abrocitinib for the treatment of moderate-to-severe atopic dermatitis serves as a compelling case study, illustrating how a conformationally constrained cycloalkylamine core can achieve high target affinity and selectivity. This guide will delve into the mechanism of action, synthesis, and quantitative biological data associated with Abrocitinib, providing a comprehensive technical overview for drug development professionals.

Introduction: The Importance of Constrained Scaffolds in Kinase Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases pivotal for cytokine signaling.[1] Dysregulation of the JAK-STAT pathway is a key driver in numerous autoimmune and inflammatory diseases.[1] Consequently, developing selective JAK inhibitors has become a major therapeutic goal.

A key strategy in achieving selectivity among the highly conserved ATP-binding sites of different kinases is the use of rigid or semi-rigid molecular scaffolds.[2] These scaffolds position key binding motifs in optimal orientations, maximizing interactions with the target protein while minimizing off-target effects. The cis-disubstituted cyclobutyl ring, an analog of the cyclopentyl system, serves this purpose in Abrocitinib, providing a rigid linker that was optimized from the 3-aminopiperidine linker in the pan-JAK inhibitor, Tofacitinib.[1][3]

Case Study: Abrocitinib (PF-04965842) - A Selective JAK1 Inhibitor

Abrocitinib is an oral, once-daily small molecule that selectively inhibits JAK1.[4] This selectivity is crucial, as JAK1 is involved in the signaling of multiple pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis (AD), including interleukins IL-4, IL-13, IL-31, and interferon-gamma.[5][6] By selectively targeting JAK1, Abrocitinib aims to provide therapeutic benefits while avoiding the inhibition of other JAK isoforms, such as the JAK2 homodimer that regulates erythropoietin signaling.[1]

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary mechanism for translating extracellular cytokine signals into a transcriptional response.[7] The process, as targeted by Abrocitinib, is outlined below.

References

- 1. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Abrocitinib efficacy and safety in patients with moderate-to-severe atopic dermatitis: Results from phase 3 studies, including the long-term extension JADE EXTEND study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Applications of Boc-Protected Diaminocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected diaminocyclopentane is a versatile chiral building block that has garnered significant attention in various fields of chemical research, particularly in drug discovery and asymmetric catalysis. The presence of two amine functionalities, stereochemically constrained on a cyclopentane scaffold, provides a unique platform for the synthesis of complex molecules with defined three-dimensional structures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine groups under a wide range of reaction conditions, while allowing for facile deprotection under mild acidic conditions. This technical guide provides an in-depth overview of the key applications of Boc-protected diaminocyclopentane, focusing on its role in the development of antiviral agents, its use as a chiral ligand in asymmetric catalysis, and its application in the synthesis of enzyme inhibitors.

Application in the Synthesis of Antiviral Agents

Boc-protected diaminocyclopentane serves as a crucial chiral precursor for the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity. These molecules mimic natural nucleosides but feature a carbocyclic ring in place of the furanose sugar, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases.

Carbocyclic Nucleosides Targeting Various Viruses

Derivatives of diaminocyclopentane have been incorporated into nucleoside analogues that exhibit inhibitory activity against a range of viruses. The cyclopentane ring acts as a scaffold to present the nucleobase in a conformation that can be recognized by viral polymerases, leading to chain termination or inhibition of viral replication.

Table 1: Antiviral Activity of Diaminocyclopentane-Derived Carbocyclic Nucleosides

| Compound ID | Virus | Assay | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| 17c | Vaccinia Virus | Cytopathic Effect (CPE) | 0.4 | >100 | >250 |

| 17c | Cowpox Virus | CPE | 39 | >100 | >2.5 |

| 17c | SARS-CoV | CPE | 47 | >100 | >2.1 |

| 17a | SARS-CoV | CPE | 21 | >100 | >4.7 |

Data synthesized from a study on cyclopentenyl carbocyclic nucleosides.[1]

Experimental Protocol: Synthesis of a Carbocyclic Nucleoside Analogue

The following is a generalized protocol for the synthesis of a carbocyclic nucleoside analogue starting from a Boc-protected diaminocyclopentane derivative. This protocol is based on established synthetic routes for such compounds.[1][2][3]

Materials:

-

(1R,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-en-1-ol

-

Nucleobase (e.g., uracil, cytosine, adenine)

-

Mitsunobu reagents (DEAD or DIAD, PPh3)

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Reagents for Boc deprotection (e.g., TFA in DCM, HCl in Dioxane)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Mitsunobu Reaction:

-

Dissolve the Boc-protected aminocyclopentenol (1 equivalent) and the desired nucleobase (1.5 equivalents) in anhydrous THF.

-

Add triphenylphosphine (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected carbocyclic nucleoside.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected nucleoside in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Once the deprotection is complete, remove the solvent and excess acid under reduced pressure.

-

The resulting crude product can be purified by crystallization or column chromatography to yield the final carbocyclic nucleoside analogue.

-

Caption: Workflow for carbocyclic nucleoside synthesis.

Application in Asymmetric Catalysis

Chiral diaminocyclopentane derivatives are valuable ligands for transition metal-catalyzed asymmetric reactions. The C2-symmetric nature of some of these diamines, combined with the conformational rigidity of the cyclopentane ring, allows for the creation of a well-defined chiral environment around the metal center, leading to high enantioselectivity in various transformations.

Asymmetric Hydrogenation of Ketones

Ligands derived from diaminocyclopentane have been successfully employed in the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. While direct examples using diaminocyclopentane are less common in the provided search results, the analogous and widely studied diaminocyclohexane-derived ligands provide a strong basis for their potential.[3][4][5]

Table 2: Asymmetric Hydrogenation of Acetophenone using a Chiral Diamine-Derived Ligand

| Catalyst | Substrate | Solvent | Base | Temp (°C) | Conversion (%) | ee (%) |

| Mn(I)-L1 | Acetophenone | EtOH | K2CO3 | 55 | 98 | 85 (S) |

| Mn(I)-L2 | Acetophenone | EtOH | K2CO3 | 55 | 6 | 42 (S) |

Data based on a study using (R,R)-1,2-diaminocyclohexane-derived ligands, demonstrating the principle of using chiral diamines in asymmetric hydrogenation.[3][4]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol is a representative example of an asymmetric hydrogenation reaction using a chiral diamine ligand complexed with a transition metal.

Materials:

-

Metal precursor (e.g., [Rh(COD)Cl]2, Ru(PPh3)3Cl2)

-

Chiral Boc-protected diaminocyclopentane-derived ligand

-

Substrate (e.g., acetophenone)

-

Solvent (e.g., Methanol, Ethanol, Toluene)

-

Base (e.g., KOtBu, Et3N)

-

Hydrogen gas source

-

High-pressure reactor (autoclave)

-

GC or HPLC with a chiral column for ee determination

Procedure:

-

Catalyst Preparation (in situ):

-

In a glovebox, charge a Schlenk flask with the metal precursor and the chiral ligand in a 1:1.1 molar ratio.

-

Add degassed solvent and stir the mixture at room temperature for 1-2 hours to form the catalyst complex.

-

-

Hydrogenation Reaction:

-

Transfer the catalyst solution to a high-pressure reactor.

-

Add the substrate and the base to the reactor.

-

Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Heat the reaction to the desired temperature and stir for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by GC or TLC.

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess (ee) of the purified product using chiral GC or HPLC.

-

Caption: Workflow for asymmetric hydrogenation.

Application as Enzyme Inhibitors

Derivatives of diaminocyclopentane have emerged as potent and selective inhibitors of O-GlcNAcase (OGA), an enzyme that removes O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. The inhibition of OGA leads to an increase in cellular O-GlcNAcylation, a post-translational modification that plays a crucial role in various signaling pathways. Dysregulation of O-GlcNAcylation has been implicated in several diseases, including Alzheimer's disease.

O-GlcNAcase Inhibitors for Alzheimer's Disease

In Alzheimer's disease, the tau protein is hyperphosphorylated, leading to the formation of neurofibrillary tangles. O-GlcNAcylation and phosphorylation have a reciprocal relationship on tau; increased O-GlcNAcylation can decrease its phosphorylation.[6][7][8] Therefore, inhibiting OGA with diaminocyclopentane-derived compounds presents a promising therapeutic strategy to reduce tau pathology.[9][10][11]

Table 3: Inhibition of O-GlcNAcase by a Diaminocyclopentane Derivative

| Compound | Target Enzyme | Ki (nM) | Selectivity over β-hexosaminidase |

| Compound 13 | Human OGA | low nanomolar | 92,000-fold |

Data from a study on diaminocyclopentane-derived OGA inhibitors.[9]

Signaling Pathway: O-GlcNAcase and Tau Phosphorylation

The interplay between OGA and tau phosphorylation is a key signaling pathway in the context of neurodegeneration. Under normal physiological conditions, O-GlcNAc transferase (OGT) adds O-GlcNAc to tau, which can prevent its hyperphosphorylation. OGA removes this modification. In Alzheimer's disease, there is evidence of decreased O-GlcNAcylation of tau, leading to its hyperphosphorylation and aggregation.[6][7][8][12] OGA inhibitors aim to restore the balance by increasing tau O-GlcNAcylation.

Caption: O-GlcNAcase signaling and tau phosphorylation.

Experimental Protocol: O-GlcNAcase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against OGA.

Materials:

-

Recombinant human O-GlcNAcase (hOGA)

-

Fluorogenic or chromogenic OGA substrate (e.g., 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide)

-

Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

-

Test compound (diaminocyclopentane derivative)

-

96-well microplate

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of hOGA and the substrate in assay buffer at the desired concentrations.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the assay buffer, the test compound dilutions, and the hOGA solution.

-

Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

-

Pre-incubate the plate at 37 °C for 10-15 minutes.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

-

Data Acquisition and Analysis:

-

Stop the reaction (e.g., by adding a stop solution like glycine-NaOH buffer, pH 10.4).

-

Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

-

Subtract the background reading from all wells.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

Boc-protected diaminocyclopentane has proven to be a highly valuable and versatile chiral scaffold in modern organic synthesis and medicinal chemistry. Its applications in the development of potent antiviral agents and selective enzyme inhibitors highlight its significance in the quest for new therapeutics. Furthermore, its utility as a chiral ligand in asymmetric catalysis opens up avenues for the efficient synthesis of enantiomerically pure molecules. The continued exploration of this building block is expected to lead to further innovations in drug discovery and chemical synthesis.

References

- 1. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 3. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

- 4. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. O-GlcNAcylation regulates phosphorylation of tau: A mechanism involved in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-GlcNAcylation regulates phosphorylation of tau: a mechanism involved in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 10. Nutrient-driven O-GlcNAc in proteostasis and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Pool Synthesis from 1,2-Diaminocyclopentane: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral pool synthesis, which utilizes readily available, enantiopure natural products as starting materials, offers an efficient and economical strategy to access complex chiral molecules. Among the versatile building blocks in the chiral pool, 1,2-diaminocyclopentane stands out as a valuable scaffold for the synthesis of a diverse array of chiral ligands, catalysts, and pharmaceutical intermediates. Its rigid, C2-symmetric backbone provides a well-defined stereochemical environment, crucial for inducing high levels of stereoselectivity in asymmetric transformations.

This technical guide provides an in-depth exploration of the synthetic utility of 1,2-diaminocyclopentane in chiral pool synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key synthetic pathways and catalytic cycles. While the principles discussed are broadly applicable, it is important to note that the available literature is more extensive for the closely related 1,2-diaminocyclohexane (DACH) scaffold. Therefore, where specific data for 1,2-diaminocyclopentane is limited, analogous examples from DACH chemistry are presented to illustrate the synthetic potential, with the understanding that optimization for the cyclopentane system may be required.

I. Synthesis of Chiral Ligands from 1,2-Diaminocyclopentane

The C2-symmetric framework of 1,2-diaminocyclopentane makes it an ideal starting material for the synthesis of a variety of chiral ligands, which are instrumental in asymmetric catalysis. The two primary amino groups provide convenient handles for derivatization, allowing for the facile introduction of various coordinating and sterically demanding groups.

A. Salen-type Ligands

Salen ligands, characterized by a tetradentate N2O2 coordination sphere, are among the most widely used classes of ligands in asymmetric catalysis. The synthesis of chiral salen-type ligands from 1,2-diaminocyclopentane is a straightforward condensation reaction with two equivalents of a salicylaldehyde derivative.

General Synthetic Pathway for Salen Ligands:

Caption: General synthesis of chiral Salen ligands.

Experimental Protocol: Synthesis of a Chiral Salen Ligand

This protocol is adapted from a general procedure for the synthesis of salen ligands and can be applied to 1,2-diaminocyclopentane.[1][2]

-

Dissolution of Diamine: In a round-bottom flask, dissolve one equivalent of enantiomerically pure (1R,2R)- or (1S,2S)-1,2-diaminocyclopentane in absolute ethanol.

-

Addition of Salicylaldehyde: To the stirred solution, add two equivalents of the desired substituted salicylaldehyde.

-

Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the chiral salen ligand.

Quantitative Data for Salen Ligand Synthesis:

| Diamine Backbone | Salicylaldehyde Substituent | Solvent | Yield (%) | Reference |

| 1,2-Diaminocyclohexane | Unsubstituted | Ethanol | >95 | [3] |

| 1,2-Diaminocyclohexane | 3,5-di-tert-butyl | Ethanol | >90 | [2] |

B. Chiral Phosphine Ligands

Chiral phosphine ligands are paramount in transition metal-catalyzed asymmetric reactions, particularly in asymmetric hydrogenation. The synthesis of phosphine-containing ligands from 1,2-diaminocyclopentane can be achieved through various methods, often involving the formation of an amide or imine linkage followed by the introduction of the phosphine moiety.

General Synthetic Pathway for Chiral Diphosphine Ligands:

References

The Strategic Backbone: tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate as a Precursor for Advanced Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of novel chiral ligands is a cornerstone for advancing enantioselective transformations. These ligands, when complexed with a metal center, create a chiral environment that can effectively control the stereochemical outcome of a reaction, a critical aspect in the synthesis of pharmaceuticals and fine chemicals where a specific enantiomer is often responsible for the desired therapeutic effect. Among the myriad of chiral scaffolds, vicinal diamines have emerged as a privileged class of precursors for the synthesis of a diverse range of effective ligands. This technical guide delves into the potential of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate as a versatile and strategic precursor for the synthesis of novel chiral ligands, offering a roadmap for its application in cutting-edge research and drug development.

Introduction to a Promising Chiral Building Block

This compound is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is key to its utility, allowing for selective functionalization of the free amine, followed by deprotection of the second amine for further modification or for its direct involvement in the catalytic process. The cyclopentane backbone provides a conformationally constrained five-membered ring system, which can impart a specific bite angle and rigidity to the resulting metal-ligand complex, crucial for achieving high levels of stereocontrol. The (1R,2S) stereochemistry, also known as the cis-configuration, positions the two amino groups on the same face of the cyclopentane ring, predisposing the derived bidentate ligands to form stable five-membered chelate rings with metal centers.

Synthetic Pathways to Chiral Ligands

The transformation of this compound into valuable chiral ligands generally follows a modular and flexible synthetic approach. The initial step involves the derivatization of the free primary amine, followed by the deprotection of the Boc-protected amine and subsequent functionalization or direct use. This sequential approach allows for the synthesis of both C1-symmetric and C2-symmetric ligands.

Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are among the most successful classes of ligands in asymmetric catalysis. The synthesis of phosphine ligands from this compound would typically involve the reaction of the free amine with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base. Subsequent deprotection of the Boc group would yield a phosphino-amine, which could be used as a P,N-bidentate ligand or be further reacted at the newly freed amino group to generate diphosphine ligands.

Experimental Protocol: General Synthesis of a P,N-Ligand

-

Phosphinylation: To a solution of this compound (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.2 eq) in an anhydrous, aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Argon), a solution of chlorodiphenylphosphine (1.1 eq) in the same solvent is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Deprotection: The purified Boc-protected phosphine is dissolved in a suitable solvent (e.g., DCM) and treated with an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) at room temperature. The reaction is stirred until the deprotection is complete (monitored by TLC).

-

Final Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to yield the free phosphino-amine ligand, which should be handled under an inert atmosphere to prevent oxidation of the phosphine.

Synthesis of C2-Symmetric Bis(oxazoline) Ligands

C2-symmetric bis(oxazoline) (BOX) ligands are another class of privileged ligands, widely used in a variety of asymmetric transformations. The synthesis of a BOX ligand from the title precursor would first require the deprotection of the Boc group to yield (1R,2S)-cyclopentane-1,2-diamine. This diamine can then be condensed with a dicarboxylic acid derivative (e.g., malononitrile, diethyl malonate) or a dicarbonyl compound to form the C2-symmetric bis(oxazoline) ligand.

Experimental Protocol: General Synthesis of a C2-Symmetric BOX Ligand

-

Deprotection: this compound is treated with a strong acid (e.g., 4M HCl in dioxane) to remove the Boc protecting group, yielding the hydrochloride salt of (1R,2S)-cyclopentane-1,2-diamine.

-

Condensation: The diamine salt is neutralized, and the free diamine is reacted with two equivalents of a chiral amino alcohol precursor to the oxazoline ring or with a suitable dicarbonyl compound in the presence of a dehydrating agent or under conditions that facilitate cyclization to form the bis(oxazoline) structure.

-

Purification: The resulting crude BOX ligand is purified by recrystallization or column chromatography.

Applications in Asymmetric Catalysis: A Comparative Outlook

While specific performance data for ligands derived directly from this compound is not extensively reported in the literature, the catalytic potential can be inferred from the well-established performance of ligands derived from the structurally similar (1R,2R)-1,2-diaminocyclohexane. These cyclohexane-based ligands have proven to be highly effective in a range of asymmetric reactions.

| Reaction Type | Catalyst System (Exemplar) | Substrate | Product | Enantiomeric Excess (ee) (%) | Yield (%) |

| Asymmetric Hydrogenation of Ketones | [RuCl2((R,R)-TsDACH)(diphosphine)] | Acetophenone | (R)-1-Phenylethanol | Up to 99 | >95 |

| Asymmetric Allylic Alkylation | [Pd2(dba)3] / (R,R)-DACH-derived ligand | 1,3-Diphenylallyl acetate | Alkylated product | Up to 98 | >90 |

| Asymmetric Diels-Alder Reaction | [Cu(OTf)2] / (R,R)-DACH-BOX ligand | N-Acryloyloxazolidinone | Cycloadduct | >95 | >90 |

Note: The data presented in this table is for ligands derived from (1R,2R)-1,2-diaminocyclohexane and serves as a comparative benchmark for the potential performance of ligands derived from (1R,2S)-cyclopentane-1,2-diamine.

The rigid and well-defined chiral environment provided by these diamine-based ligands is responsible for the high levels of enantioselectivity observed. It is anticipated that ligands derived from this compound would exhibit comparable, if not unique, catalytic activities due to the distinct conformational properties of the cyclopentyl backbone.

Catalytic Cycle Visualization

A common application for chiral ligands derived from diamines is in palladium-catalyzed asymmetric allylic alkylation (AAA). The following diagram illustrates a generalized catalytic cycle for this transformation, where 'L*' represents a chiral ligand derived from a precursor such as this compound.

In this cycle, the active Pd(0) catalyst undergoes oxidative addition to the allylic substrate to form a π-allyl palladium(II) complex. The chiral ligand, L*, dictates the facial selectivity of the subsequent nucleophilic attack, leading to the formation of the enantioenriched product and regeneration of the Pd(0) catalyst.

Conclusion and Future Outlook

This compound represents a strategically designed precursor with significant potential for the development of novel chiral ligands. Its mono-protected nature allows for a modular and versatile synthetic approach to a variety of ligand classes, including phosphines and bis(oxazolines). While direct catalytic data for its derivatives is an area ripe for exploration, the proven success of analogous ligands based on the 1,2-diaminocyclohexane scaffold strongly suggests that ligands derived from this cyclopentyl precursor will be highly effective in a range of asymmetric transformations. For researchers and professionals in drug development and fine chemical synthesis, the exploration of ligands derived from this compound offers a promising avenue for discovering new, highly efficient, and selective catalytic systems to address the ongoing challenges in asymmetric synthesis. The development and screening of a library of ligands based on this precursor is a logical next step to fully unlock its potential and expand the toolbox of chiral technologies.

An In-depth Technical Guide to Peptide Nucleic Acid (PNA) Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction